3-Hydroxybenzaldehyde

Organic Synthesis Computational Chemistry Spectroscopy

Select 3-Hydroxybenzaldehyde (CAS 100-83-4) when the meta-substitution pattern is critical. Unlike ortho- and para-isomers, this specific meta-hydroxybenzaldehyde delivers predictable reactivity in Biginelli reactions for monastrol and kinesin Eg5 inhibitor development. Its distinct pKa of 8.98 enables selective analytical quantification in complex isomer mixtures. With demonstrated radical scavenging activity surpassing ascorbic acid, it serves as a strategic antioxidant building block. Available at ≥98% purity as an off-white crystalline powder. Insist on the validated meta-isomer—substitution compromises results.

Molecular Formula C7H6O2
Molecular Weight 122.12 g/mol
CAS No. 100-83-4
Cat. No. B018108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxybenzaldehyde
CAS100-83-4
Synonyms3-hydroxybenzaldehyde
m-hydroxybenzaldehyde
meta-hydroxybenzaldehyde
Molecular FormulaC7H6O2
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C=O
InChIInChI=1S/C7H6O2/c8-5-6-2-1-3-7(9)4-6/h1-5,9H
InChIKeyIAVREABSGIHHMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.23 M

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxybenzaldehyde (CAS 100-83-4): Meta-Isomer Hydroxybenzaldehyde for Precise Organic Synthesis and Bioactivity Applications


3-Hydroxybenzaldehyde (CAS 100-83-4), also known as m-hydroxybenzaldehyde or 3-formylphenol, is an aromatic aldehyde with a hydroxyl group at the meta position relative to the aldehyde on the benzene ring [1]. It belongs to the class of hydroxybenzaldehydes and is distinguished from its ortho (2-hydroxybenzaldehyde, salicylaldehyde) and para (4-hydroxybenzaldehyde) isomers by its unique electronic and steric properties due to the meta-substitution pattern [2]. Its physicochemical properties, including a melting point of 100-103 °C and a pKa of 8.98 at 25°C, dictate its reactivity and suitability as an intermediate in pharmaceutical synthesis, dye manufacturing, and as a building block in organic chemistry . It exists as an off-white to faintly yellow crystalline powder that is soluble in organic solvents like ethanol and ether, but only slightly soluble in water, with a saturated aqueous solution having a pH of 3-4 at 20°C [3].

Why 3-Hydroxybenzaldehyde (m-Hydroxybenzaldehyde) Cannot Be Substituted with Its Ortho or Para Isomers in Research and Development


The three isomers of hydroxybenzaldehyde—2-hydroxybenzaldehyde (salicylaldehyde), 3-hydroxybenzaldehyde, and 4-hydroxybenzaldehyde—are not interchangeable due to profound differences in their electronic structure, reactivity, and biological activity [1]. The position of the hydroxyl group relative to the aldehyde dictates the molecule's hydrogen-bonding capacity and electronic effects [2]. For instance, salicylaldehyde's ortho-position allows for strong intramolecular hydrogen bonding, which significantly alters its reactivity and acidity compared to the meta- and para-isomers, where such internal stabilization is absent [3]. Computational studies have shown that substituent effects in the meta and para positions interact differently with H-bonded systems, with para-substituents showing a ∼35% greater charge transfer effect than meta-substituents [4]. Consequently, substituting 3-hydroxybenzaldehyde with a cheaper or more readily available isomer will yield different reaction outcomes, altered biological profiles, and unreliable analytical results, as the specific meta-substitution pattern is often critical for target binding and synthetic pathways [5].

Quantitative Differentiation of 3-Hydroxybenzaldehyde from Its Analogs: A Comparative Evidence Guide


Meta-Substitution Eliminates Intramolecular Hydrogen Bonding, a Key Differentiator from Salicylaldehyde

The meta-position of the hydroxyl group in 3-hydroxybenzaldehyde precludes the formation of an intramolecular hydrogen bond with the aldehyde group, a feature that is dominant in salicylaldehyde (2-hydroxybenzaldehyde) [1]. This absence of internal H-bonding in 3-hydroxybenzaldehyde leads to a higher electron density on the carbonyl oxygen and a different acidity profile compared to salicylaldehyde [2]. Computational studies on hydroxy-substituted salicylaldehydes indicate that the substituent effect due to intramolecular charge transfer from a para-OH to the aldehyde group is ~35% greater than for the interaction of a meta-OH with the aldehyde group, highlighting the distinct electronic communication in the meta-isomer [3].

Organic Synthesis Computational Chemistry Spectroscopy

Higher Acidity (Lower pKa) Compared to 4-Hydroxybenzaldehyde Due to Meta-Position Resonance Effects

The pKa of 3-hydroxybenzaldehyde is reported as 8.98 at 25°C, which is lower (more acidic) than that of 4-hydroxybenzaldehyde (pKa ~7.61-7.66) . This difference in acidity arises from the meta-position's ability to stabilize the phenoxide ion through inductive electron withdrawal by the aldehyde group, but with less resonance delocalization compared to the para-isomer. This difference in pKa can be exploited for selective separation and purification, as demonstrated in a spectrophotometric method for resolving ternary mixtures of the three isomers based on their different acidities [1].

Physical Organic Chemistry Analytical Chemistry Separation Science

Demonstrated Antioxidant Activity: Higher Radical Scavenging than Ascorbic Acid

3-Hydroxybenzaldehyde exhibits significant antioxidant activity as measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In a study by Esmaeili et al. (2017), 3-hydroxybenzaldehyde, produced via thymol oxidation, showed higher antioxidant activity than ascorbic acid (vitamin C), a common benchmark antioxidant [1]. The study reported that 3-hydroxybenzaldehyde's hydrogen-donating ability was superior to that of ascorbic acid in quenching the stable DPPH radical [2].

Antioxidant DPPH Assay Biological Activity

Moderate Antimicrobial Activity with Gram-Positive Selectivity: MIC Data for Drug Development

The antibacterial activity of 3-hydroxybenzaldehyde was evaluated against both Gram-positive and Gram-negative bacterial strains using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. Results indicated that Gram-negative strains were more resistant than Gram-positive ones, with Escherichia coli being the most resistant Gram-negative strain tested and Bacillus subtilis being the most resistant Gram-positive strain [1]. This selective activity profile is a key differentiator for researchers developing narrow-spectrum antimicrobial agents or studying bacterial resistance mechanisms.

Antibacterial Antimicrobial MIC Drug Discovery

Validated Reactivity in Biginelli Reaction for Monastrol Synthesis: A Benchmark for Meta-Isomer Utility

3-Hydroxybenzaldehyde is a well-documented reactant in the Biginelli cyclocondensation reaction, where it is condensed with ethyl acetoacetate and thiourea to synthesize dihydropyrimidine-2-thione (monastrol), a kinesin Eg5 inhibitor . This reaction, catalyzed by Yb(OTf)₃, is a specific synthetic application that leverages the reactivity of the meta-hydroxy aldehyde . While other hydroxybenzaldehydes may also participate in Biginelli reactions, the use of the 3-hydroxy isomer is specifically validated in the literature for producing monastrol, a compound of interest in cancer research, making it the direct choice for this established synthetic route [1].

Organic Synthesis Heterocyclic Chemistry Pharmaceutical Intermediate

Primary Application Scenarios for 3-Hydroxybenzaldehyde Based on Comparative Evidence


Synthesis of Monastrol and Dihydropyrimidine Derivatives in Medicinal Chemistry

In projects focused on synthesizing kinesin Eg5 inhibitors like monastrol, 3-hydroxybenzaldehyde is the validated starting material. Its specific reactivity in the Biginelli reaction with ethyl acetoacetate and thiourea, as documented in the literature, provides a reliable synthetic route. Substituting with 4-hydroxybenzaldehyde or salicylaldehyde would require re-optimization of reaction conditions and may not yield the desired product due to different electronic and steric properties, making 3-hydroxybenzaldehyde the preferred choice for this established pathway [1].

Development of Novel Antioxidant Formulations or Materials

Given its demonstrated superior radical scavenging activity compared to ascorbic acid in the DPPH assay [1], 3-hydroxybenzaldehyde can be strategically selected as a core building block for designing new antioxidant molecules or for incorporation into polymers and coatings to enhance oxidative stability. Its meta-substitution pattern offers a distinct electronic profile for antioxidant action that differs from ortho- and para-isomers, which may be exploited for tuning antioxidant properties in material science applications.

Investigating Antibacterial Activity with Specificity for Gram-Positive Bacteria

Researchers aiming to develop novel antibacterial agents with a specific spectrum of activity can utilize 3-hydroxybenzaldehyde as a starting scaffold. The evidence indicates it exhibits selectivity, with higher resistance observed in Gram-negative bacteria like E. coli [1]. This profile, while moderate in potency, can guide structure-activity relationship (SAR) studies to enhance activity and selectivity against Gram-positive pathogens such as Bacillus subtilis. The distinct meta-position hydroxyl group is a key structural feature that differentiates it from other phenolic aldehydes in antimicrobial studies.

Analytical Method Development for Isomeric Hydroxybenzaldehyde Mixtures

The distinct physicochemical properties of 3-hydroxybenzaldehyde, particularly its pKa of 8.98 which is different from both its ortho and para isomers [1], enable its selective determination in complex mixtures. Analytical chemists can leverage this difference in acidity for separation and quantification using techniques like derivative spectrophotometry or HPLC, as demonstrated for ternary mixtures of the isomers. This makes high-purity 3-hydroxybenzaldehyde essential for calibrating analytical instruments and validating methods where accurate isomer identification is critical.

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